molecular formula C11H16N2OS B6141264 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea CAS No. 5304-13-2

3-(4-Ethoxyphenyl)-1,1-dimethylthiourea

Cat. No.: B6141264
CAS No.: 5304-13-2
M. Wt: 224.32 g/mol
InChI Key: BUWULXOJLGNTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-1,1-dimethylthiourea is an organic compound characterized by the presence of an ethoxyphenyl group attached to a dimethylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea typically involves the reaction of 4-ethoxyaniline with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Anhydrous dichloromethane or chloroform
  • Temperature: Room temperature to slightly elevated temperatures (25-40°C)
  • Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile or dichloromethane; temperature: 0-25°C

    Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C

    Substitution: Nucleophiles such as alkoxides or amines; solvent: ethanol or methanol; temperature: 25-50°C

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-Ethoxyphenyl)-1,1-dimethylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    Thiourea: A simpler analog without the ethoxyphenyl group.

    1,1-Dimethylthiourea: Lacks the ethoxyphenyl group, making it less complex.

    4-Ethoxyphenylthiourea: Similar structure but without the dimethyl groups.

Comparison: 3-(4-Ethoxyphenyl)-1,1-dimethylthiourea is unique due to the presence of both the ethoxyphenyl and dimethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it more versatile in various applications compared to its simpler analogs.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1,1-dimethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-4-14-10-7-5-9(6-8-10)12-11(15)13(2)3/h5-8H,4H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWULXOJLGNTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354393
Record name 3-(4-ethoxyphenyl)-1,1-dimethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801334
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5304-13-2
Record name NSC157326
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-ethoxyphenyl)-1,1-dimethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.